molecular formula C14H9ClN4O2 B2649710 8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide CAS No. 950246-86-3

8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide

Cat. No. B2649710
CAS RN: 950246-86-3
M. Wt: 300.7
InChI Key: QYLYMTPGWZQARE-UHFFFAOYSA-N
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Description

“8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide” is a synthetic compound that has been extensively studied for its various chemical and pharmacological properties. It is a quinoline derivative, which is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications .


Molecular Structure Analysis

The molecular formula of “8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide” is C14H9ClN4O2, and it has a molecular weight of 300.7. Quinoline, the core structure of this compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

While specific chemical reactions involving “8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide” are not available in the retrieved data, quinoline derivatives are known to undergo various chemical reactions. These reactions are often used to synthesize related heterocycles, most of which show unique biological activities .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on synthesizing novel derivatives of quinoline and pyrimidine compounds, highlighting their potential as antimicrobial agents. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives showed promising antibacterial and antifungal activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Similarly, pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine compounds were synthesized, showcasing their antimicrobial potential (El-Gazzar, Aly, Zaki, & Hafez, 2008).

Pharmacological Applications

Quinoline and pyrimidine derivatives have been explored for various pharmacological applications. A study on 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives revealed a series of compounds with significant antiallergy activity, suggesting a promising avenue for allergy treatment research (Althuis, Kadin, Czuba, Moore, & Hess, 1980).

Material Science and Crystallography

Compounds with similar structural features have been studied for their crystallographic properties and potential in material science. For example, polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide with strong diuretic properties were discovered, showcasing different crystal packing and potential for new hypertension remedies (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).

Future Directions

Given the importance of quinoline derivatives in medicinal chemistry, future research could focus on the synthesis and characterization of “8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide” and its derivatives. Additionally, studies could investigate its biological activities and potential applications in drug discovery .

properties

IUPAC Name

8-chloro-4-oxo-N-pyrimidin-2-yl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-10-4-1-3-8-11(10)18-7-9(12(8)20)13(21)19-14-16-5-2-6-17-14/h1-7H,(H,18,20)(H,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLYMTPGWZQARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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